2-Amino-4-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It features a pyridine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2-Amino-4-(trifluoromethyl)pyridine primarily targets the respiratory system . It is also involved in the synthesis of active pharmaceutical ingredients (APIs), such as naporafenib , a RAF inhibitor used in the treatment of RAF-driven cancers .
Mode of Action
The compound interacts with its targets through a process known as amination reactions . This interaction results in changes at the molecular level, which can lead to various physiological effects.
Biochemical Pathways
It is known to be involved in the synthesis ofpyridine-based ligands to stabilize hypervalent iodine , which is applied in a wide range of synthetic transformations.
Result of Action
It is known to be used in the treatment of raf-driven cancers through the synthesis of naporafenib .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a biological material or organic compound for life science related research
Cellular Effects
It is known that it can be used in life science related research
Molecular Mechanism
It is known that it can be used in life science related research
Temporal Effects in Laboratory Settings
It is known that it can be used in life science related research
Dosage Effects in Animal Models
It is known that it can be used in life science related research
Metabolic Pathways
It is known that it can be used in life science related research
Transport and Distribution
It is known that it can be used in life science related research
Subcellular Localization
It is known that it can be used in life science related research
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures (around 130°C) for 24 hours .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Chichibabin Reaction: This reaction introduces an additional amine group in the para-position.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium hydroxide, acetamidine hydrochloride, and dimethyl sulfoxide. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the Chichibabin reaction yields a product with an additional amine group, which can be further utilized in the synthesis of pharmaceutical compounds .
Scientific Research Applications
2-Amino-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)pyridine
Comparison: 2-Amino-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers and other similar compounds . The trifluoromethyl group significantly influences the compound’s electronic properties, making it a valuable building block in the synthesis of complex molecules .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBXAQMUBGGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380861 | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106447-97-6 | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the hydrophilic ether in the synthesis of 2-amino-4-(trifluoromethyl)pyridine?
A1: The provided research papers [, ] highlight a novel method for synthesizing this compound. This method involves reacting a dihalo-substituted pyridine precursor (containing either chlorine or bromine atoms) with ammonia in the presence of a hydrophilic ether. While the exact role of the hydrophilic ether isn't fully elucidated in the abstracts, its presence is crucial for the reaction to proceed. It is likely that the hydrophilic ether acts as a solvent, facilitating the interaction between the reactants and potentially stabilizing the reaction intermediates. Further investigation is needed to fully understand the mechanistic role of the hydrophilic ether in this specific reaction.
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